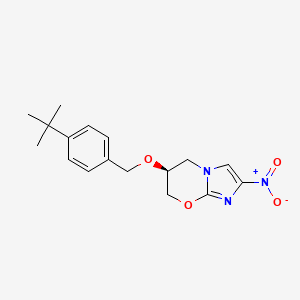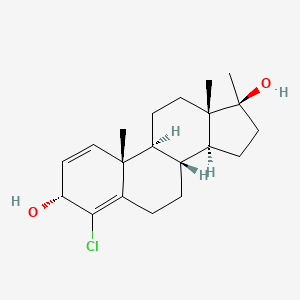
Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)-, also known as Chlorodehydromethylandrostenediol, is a synthetic, orally active anabolic-androgenic steroid (AAS). It is a 17-alpha alkylated derivative of 4-androstenediol. This compound was introduced as a dietary supplement and putative prohormone under the name Halodrol-50 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)- involves the alkylation of 4-androstenediolThe reaction conditions often include the use of strong bases and solvents to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chloro group at the C4 position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)- has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of anabolic steroids.
Biology: Studied for its effects on muscle growth and development in various biological models.
Medicine: Investigated for its potential therapeutic applications in treating muscle-wasting diseases and hormonal imbalances.
Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by interacting with androgen receptors in the body. It mimics the action of natural androgens, leading to increased protein synthesis and muscle growth. The presence of the chloro group at the C4 position prevents aromatization, reducing the risk of estrogenic side effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethylandrostenediol: Another synthetic anabolic-androgenic steroid with similar properties but different structural modifications.
Chlorodehydromethyltestosterone: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)- is unique due to its specific structural modifications, which enhance its anabolic activity while minimizing androgenic and estrogenic side effects. The presence of the chloro group at the C4 position is a key factor in its distinct pharmacological profile .
Propriétés
Numéro CAS |
1338221-87-6 |
|---|---|
Formule moléculaire |
C20H29ClO2 |
Poids moléculaire |
336.9 g/mol |
Nom IUPAC |
(3R,8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-3,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,16,22-23H,4-7,10-11H2,1-3H3/t12-,13+,14+,16-,18-,19+,20+/m1/s1 |
Clé InChI |
ZHWBNJVZZYSUJZ-BUTDJBELSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C([C@@H](C=C[C@]34C)O)Cl |
SMILES canonique |
CC12CCC3C(C1CCC2(C)O)CCC4=C(C(C=CC34C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine](/img/structure/B12703589.png)
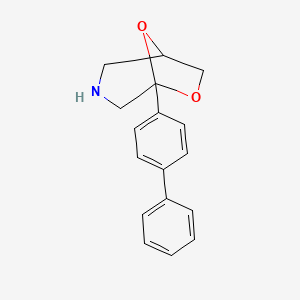
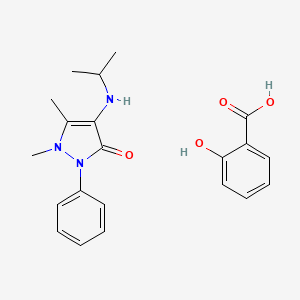
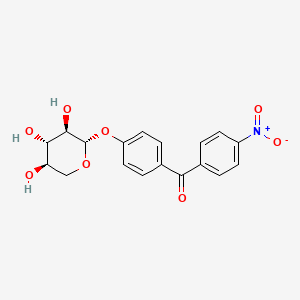

![2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid](/img/structure/B12703616.png)

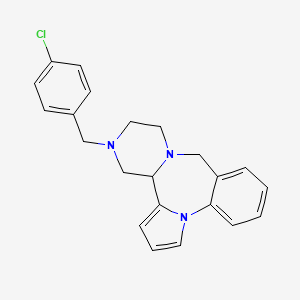

![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12703640.png)

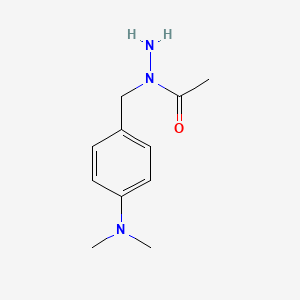
![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)
